![molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3](/img/structure/B6456042.png)
2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of diseases. It belongs to the class of azetidinones, which are a group of compounds that possess a unique five-membered ring structure. This compound has been studied for its potential medicinal properties, particularly for its ability to interact with certain proteins and enzymes in the body.
Aplicaciones Científicas De Investigación
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been studied for its potential medicinal applications. It has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. In addition, it has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties.
Biochemical and Physiological Effects
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been found to interact with certain proteins and enzymes, such as kinases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, it has been found to be effective in the treatment of various diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, meaning that it can be produced in large quantities. In addition, it is relatively stable, meaning that it can be stored for long periods of time without losing its potency. However, one of the major limitations is that it is not water soluble, meaning that it must be dissolved in an organic solvent before use.
Direcciones Futuras
The potential applications of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one are still being explored. Future research could focus on developing more effective synthesis methods for this compound, as well as exploring its potential applications in other areas such as cancer therapy, neurological disorders, and autoimmune diseases. Additionally, further research could be conducted to investigate the compound’s mechanism of action in more detail, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
Métodos De Síntesis
2-(Cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is synthesized through a multi-step process involving several reactions. The first step involves the reaction of an amine with an aldehyde to form an imine. This imine is then reacted with a sulfonyl chloride to form a sulfonamide. The sulfonamide is then reacted with an alkyl halide to form an azetidinone. Finally, the azetidinone is subjected to a Wittig reaction to form the desired compound.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSTTHKGUBZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

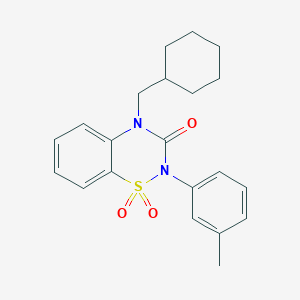

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6455967.png)
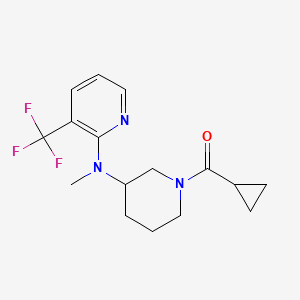

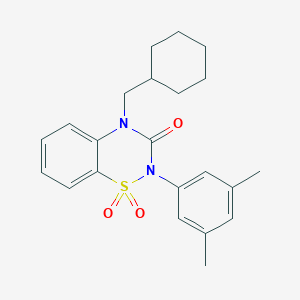
![1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one](/img/structure/B6456012.png)
![5-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456020.png)

![tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate](/img/structure/B6456027.png)
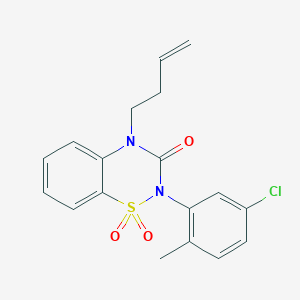
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)
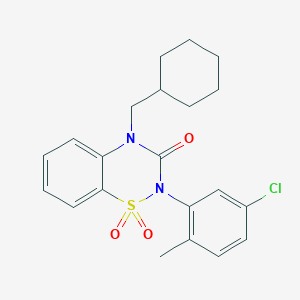
![2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6456053.png)